molecular formula C15H11ClN2O B5846747 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole

5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5846747
M. Wt: 270.71 g/mol
InChI Key: AOBLRHGAQIYECO-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The unique structure of this compound imparts it with various chemical and biological properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-4-methylbenzonitrile with phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and methyl groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,5-diphenyl-1,2,4-oxadiazole: Similar structure but lacks the chloro and methyl substituents.

    5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the chloro substituent.

    5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazole: Similar structure but lacks the phenyl substituent.

Uniqueness

The presence of both chloro and methyl groups on the phenyl ring of 5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-7-8-12(9-13(10)16)15-17-14(18-19-15)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBLRHGAQIYECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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